molecular formula C18H31NO3 B589388 O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride CAS No. 1329613-85-5

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride

Cat. No. B589388
CAS RN: 1329613-85-5
M. Wt: 309.45
InChI Key: MKCUROGLDRTSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is a drug that belongs to the beta-blocker class of medications. It is commonly used to treat hypertension, angina, and heart failure.

Scientific Research Applications

Pharmacological Properties and Efficacy in Glaucoma and Ocular Hypertension

Betaxolol Hydrochloride, a beta-adrenoceptor antagonist with a preference for beta1-receptors, shows promise in the treatment of glaucoma and ocular hypertension. It offers a comparable efficacy to timolol in reducing intraocular pressure by 13 to 30%. Its distinct advantage lies in its minimal local anaesthetic activity, preventing corneal desensitization, and its lower propensity to induce systemic effects, notably in the cardiopulmonary system, making it a safer alternative for patients with chronic open-angle glaucoma and ocular hypertension. The primary side effect is transient local irritation, affecting 25 to 40% of patients (Buckley, Goa, & Clissold, 1990).

Therapeutic Efficacy in Hypertension

Betaxolol Hydrochloride demonstrates significant pharmacodynamic and pharmacokinetic properties, including high bioavailability and a long elimination half-life, which support its use in managing hypertension. Administered orally, it effectively reduces systolic and diastolic blood pressures with a narrow dose-response range, simplifying treatment regimens. Despite the need for further comparative studies, betaxolol's efficacy aligns closely with that of other beta-blocking drugs, offering a viable option for patients with essential hypertension. Its tolerability profile further underscores its therapeutic value (Beresford & Heel, 1986).

properties

IUPAC Name

1-[4-(2-butoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3/c1-4-5-11-21-12-10-16-6-8-18(9-7-16)22-14-17(20)13-19-15(2)3/h6-9,15,17,19-20H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCUROGLDRTSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1329613-85-5
Record name 1-(4-(2-Butoxyethyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(2-BUTOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R44AXK66UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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